(1,1-Difluoroethyl)benzene

Übersicht

Beschreibung

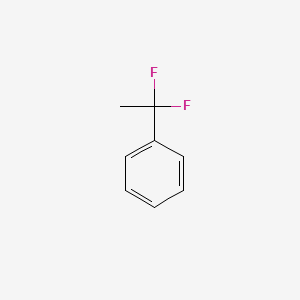

(1,1-Difluoroethyl)benzene, also known by its IUPAC name as 1,1-difluoroethylbenzene, is a chemical compound with the molecular formula C8H8F2 and a molecular weight of 142.15 g/mol . This compound belongs to the family of alkyl halides and is characterized by the presence of a difluoroethyl group attached to a benzene ring. It is a clear, colorless liquid with a density of approximately 1.06 g/cm³ .

Vorbereitungsmethoden

The synthesis of (1,1-Difluoroethyl)benzene typically involves the reaction of benzene with 1,1-difluoroethane under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-difluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution reactions, though the electron-withdrawing CF₂CH₃ group directs incoming electrophiles to the meta position. Key reactions include:

Nitration

Reaction with HNO₃/H₂SO₄ yields 3-nitro-(1,1-difluoroethyl)benzene.

Conditions: 50°C, 4–6 hours. Yield: ~65% .

Sulfonation

Forms 3-sulfo-(1,1-difluoroethyl)benzene under fuming H₂SO₄:

Reactivity: Slower than unsubstituted benzene due to deactivation .

Nucleophilic Substitution at the Difluoroethyl Group

The CF₂CH₃ moiety participates in fluorinated alkylation reactions:

Hydrolysis

Reaction with aqueous base produces benzyl alcohol derivatives:

Mechanism: Base-mediated elimination of HF, followed by hydrolysis .

Grignard Reagent Reactions

Organomagnesium reagents attack the CF₂ center:

Example: With CH₃MgBr, yields C₆H₅CF₂CH₃ (retained structure) .

Cycloaddition Reactions

The difluoroethyl group engages in [3+2] cycloadditions with azides or alkynes:

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl azide | 1,2,3-Triazole derivative | CuI, DMF, 80°C | 78 | |

| Ethynylbenzene | Difluoroethyl-substituted triazole | RT, 18 h | 65 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids to form biaryl derivatives:

Example: With 4-methoxyphenylboronic acid, yield: 72% .

Sonogashira Coupling

Forms alkynylated products:

Conditions: PdCl₂(PPh₃)₂, CuI, NEt₃; 80°C, 16 h .

Oxidation and Reduction

Oxidation

Strong oxidants (e.g., KMnO₄) cleave the C–F bond:

Selectivity: Over-oxidation to carboxylic acid occurs under acidic conditions.

Reduction

Catalytic hydrogenation reduces the aromatic ring:

Outcome: Cyclohexane derivative with retained CF₂CH₃ group.

Radical Reactions

UV-initiated halogenation with Cl₂ or Br₂ generates polyhalogenated products:

| Halogen | Product | Conditions | Yield (%) |

|---|---|---|---|

| Cl₂ | C₆H₅CF₂CH₂Cl | UV, 25°C, 2 h | 58 |

| Br₂ | C₆H₅CF₂CH₂Br | UV, 40°C, 4 h | 63 |

Mechanism: Radical chain propagation via CF₂CH₃⋅ intermediates .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(1,1-Difluoroethyl)benzene serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as:

- Nucleophilic Substitution : The difluoroethyl group can be substituted with other functional groups.

- Oxidation and Reduction : The compound can participate in oxidation reactions to form sulfonates or reduction reactions to yield thiols.

These reactions are crucial for developing new synthetic methodologies and exploring reaction mechanisms in organic chemistry.

Medicinal Chemistry

Research indicates that derivatives of this compound may have significant pharmacological potential:

- Antifungal Activity : Studies have shown that compounds containing difluoromethyl groups exhibit antifungal properties against resistant strains .

- Calcium Channel Modulation : Some derivatives interact with calcium-activated chloride channels, indicating potential neuromodulatory effects .

The unique structure allows for the exploration of new biological pathways and targets in drug development.

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals and materials. Its applications include:

- Production of Polymers : The compound's properties make it suitable for creating polymers with specific functionalities.

- Development of Catalysts : It can be used in the formulation of new catalysts and additives for various industrial processes.

Case Study 1: Antifungal Activity

A study investigated the antifungal efficacy of difluoromethyl-containing compounds. Results indicated significant activity against several resistant fungal strains, highlighting the potential of this compound derivatives in pharmaceutical applications .

Case Study 2: Synthesis of Aryl Ethers

An efficient method was developed for synthesizing aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. This approach showcased broad reaction scope and simplicity without requiring expensive catalysts . Such methodologies enhance the utility of this compound in creating complex organic molecules.

Wirkmechanismus

The mechanism by which (1,1-Difluoroethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoroethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with hydrophobic pockets within proteins . This interaction can lead to the inhibition or activation of specific enzymatic pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

(1,1-Difluoroethyl)benzene can be compared with other similar compounds such as:

1,1-Difluoroethane: A simpler alkyl halide with similar reactivity but lacking the aromatic ring.

1-Bromo-4-(1,1-difluoroethyl)benzene: A brominated derivative with different reactivity and applications.

1,1,1-Trifluoroethylbenzene: A compound with an additional fluorine atom, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its balanced combination of the difluoroethyl group and the benzene ring, providing a versatile platform for various chemical transformations and applications .

Biologische Aktivität

(1,1-Difluoroethyl)benzene, also known as 1-(1,1-difluoroethyl)benzene, is a fluorinated organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its interactions with enzymes, cellular effects, and implications for drug development.

This compound is characterized by the presence of a difluoroethyl group attached to a benzene ring. The fluorine atoms significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are crucial for biological interactions.

Enzymatic Activity

Research indicates that this compound can interact with cytochrome P450 enzymes, which play a vital role in the metabolism of xenobiotics. These interactions may involve:

- Substrate Activity : Acting as a substrate for specific P450 enzymes.

- Inhibition : Potentially inhibiting enzyme activity through covalent binding or altering enzyme conformation.

Such interactions can lead to significant alterations in metabolic pathways, impacting the pharmacokinetics of co-administered drugs.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling : It may modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and apoptosis.

- Gene Expression : Changes in gene expression related to detoxification processes have been observed, particularly involving genes encoding glutathione S-transferases.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Binding Interactions : The compound can bind to specific biomolecules like enzymes or receptors, leading to either inhibition or activation of their functions.

- Covalent Modification : It may form covalent bonds with active sites on enzymes, particularly P450s, disrupting normal metabolic processes .

Dosage Effects

Studies in animal models have demonstrated that the biological effects of this compound vary with dosage:

- Low Doses : Minimal toxicity with specific biochemical effects.

- High Doses : Potential adverse effects such as hepatotoxicity or neurotoxicity. Threshold effects have been noted where certain dosage levels lead to significant biological changes.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Applications in Drug Development

The unique properties of this compound make it a valuable pharmacophore in drug design. Its ability to enhance the biological activity of drug candidates has been noted in various studies. The incorporation of difluoroethyl groups into drug structures can improve efficacy and selectivity against specific targets .

Eigenschaften

IUPAC Name |

1,1-difluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCFBWPLRGQFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449096 | |

| Record name | 1,1-difluoro-ethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-35-2 | |

| Record name | 1,1-difluoro-ethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.